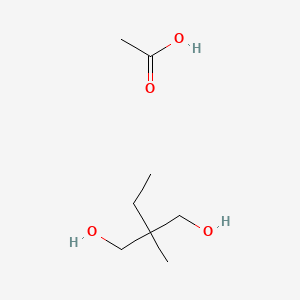
Acetic acid;2-ethyl-2-methylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-ethyl-2-methylpropane-1,3-diol is a chemical compound that combines the properties of acetic acid and 2-ethyl-2-methylpropane-1,3-diol. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, biodegradable glycol with low molecular weight and no significant hazard potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethyl-2-methylpropane-1,3-diol typically involves the reaction of acetic acid with 2-ethyl-2-methylpropane-1,3-diol under controlled conditions. The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with efficient catalysts to ensure high yield and purity. The use of molecular sieves or orthoesters can help in the effective removal of water, thus driving the reaction to completion .
化学反応の分析
Types of Reactions
Acetic acid;2-ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo substitution reactions with nucleophiles like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in pyridine.
Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
科学的研究の応用
Acetic acid;2-ethyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
作用機序
The mechanism by which acetic acid;2-ethyl-2-methylpropane-1,3-diol exerts its effects involves its interaction with molecular targets and pathways. It acts as a stabilizer and preservative booster in formulations, controlling viscosity and enhancing the spread of fragrances in perfumes . Its antimicrobial properties make it useful in various applications, including cosmetics and pharmaceuticals .
類似化合物との比較
Similar Compounds
2-Methyl-1,3-propanediol: A similar glycol used in polymer and coating applications.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol.
Uniqueness
Acetic acid;2-ethyl-2-methylpropane-1,3-diol is unique due to its combination of acetic acid and 2-ethyl-2-methylpropane-1,3-diol, which imparts both stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
656241-03-1 |
|---|---|
分子式 |
C8H18O4 |
分子量 |
178.23 g/mol |
IUPAC名 |
acetic acid;2-ethyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c1-3-6(2,4-7)5-8;1-2(3)4/h7-8H,3-5H2,1-2H3;1H3,(H,3,4) |
InChIキー |
WFSXNWBKXSBTHI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CO)CO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


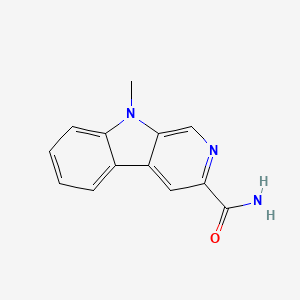
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
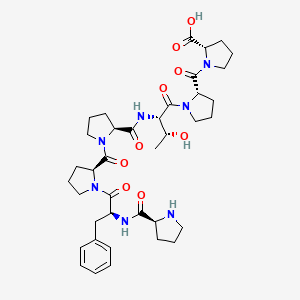
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
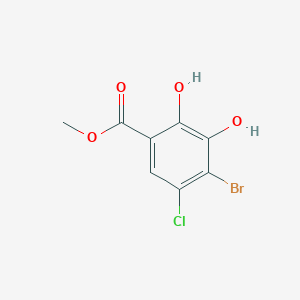
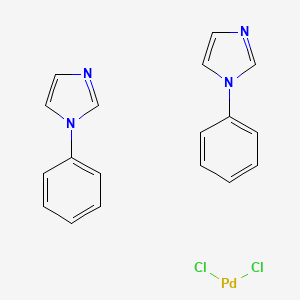
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
